1-Iodo-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane
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Description
“1-Iodo-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane” is a compound that contains a bicyclo[1.1.1]pentane core . Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane has been described . In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .Molecular Structure Analysis
The molecular structure of “1-Iodo-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane” would be similar to that of bicyclo[1.1.1]pentane, with the addition of an iodine atom and a 3-methylphenylmethyl group .Future Directions
The future directions for research on “1-Iodo-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane” could involve exploring its potential applications in synthetic organic chemistry, given the interest in bicyclo[1.1.1]pentane and its derivatives . Further studies could also investigate its reactivity and potential uses in the synthesis of other complex molecules.
properties
IUPAC Name |
1-iodo-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-10-3-2-4-11(5-10)6-12-7-13(14,8-12)9-12/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEAXHVVOADXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
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